Pss-(3-(2-aminoethyl)amino)propyl-hepta&
Overview
Description
“Pss-(3-(2-aminoethyl)amino)propyl-hepta&” is a compound with the empirical formula C33H76N2O12Si8 . It is also known as 1-[3-(2-Aminoethyl)amino]propyl-3,5,7,9,11,13,15-isobutylpentacyclo [9.5.1.1 (3,9).1 (5,15).1 (7,13)]octasiloxane .
Molecular Structure Analysis
The molecular structure of “Pss-(3-(2-aminoethyl)amino)propyl-hepta&” is complex, with a molecular weight of 917.65 . It contains a central siloxane core surrounded by organic groups .
Physical And Chemical Properties Analysis
“Pss-(3-(2-aminoethyl)amino)propyl-hepta&” has a melting point of 109-116 °C . It is soluble in tetrahydrofuran (THF) and chloroform, but insoluble in acetonitrile .
Scientific Research Applications
Bio-sensing and Medical Applications
Amino group-functionalized porous silicon (PS) shows promise in bio-sensing and medical applications. The functionalization of silicon wafers and PS layers with amino-terminated organic layers through 3-aminopropyltriethoxysilane (APTES) demonstrates significant changes in the absorption bands of various functional groups, indicating a total functionalization of the PS layers. This advancement suggests potential for the development of new bio-sensing technologies and medical applications due to the tailored surface properties of PS (Majoul, Aouida, & Bessaïs, 2015).
Synthesis of β-Carbolines
The Pictet–Spengler reaction, which involves the reaction of β-arylethylamine with aldehydes or ketones, is utilized in the synthesis of β-carbolines, a core structure found in natural alkaloids. The asymmetric synthesis of β-carbolines, employing optically pure amines or carbonyl compounds from natural sources or asymmetric syntheses, highlights the importance of such reactions in the production of enantiopure compounds, which are crucial for various pharmaceutical and chemical biological research applications (Dalpozzo, 2016).
Enhancing Neuronal and Glial Functions
Research on polysialic acid mimetics, such as 5-nonyloxytryptamine and vinorelbine, has shown promising results in enhancing neuronal and glial functions in cell culture. These compounds, initially identified for their roles as a serotonin receptor agonist and a cytostatic drug, respectively, have been found to mimic polysialic acid and stimulate regeneration after nervous system injury, showcasing their potential in nervous system repair and therapeutic applications in treating injuries of the mammalian nervous and central systems (Saini et al., 2016).
Safety And Hazards
The safety data sheet for “Pss-(3-(2-aminoethyl)amino)propyl-hepta&” indicates that it should be used for R&D purposes only and not for medicinal or household use . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
N'-[3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H76N2O12Si8/c1-27(2)20-49-36-48(19-15-17-35-18-16-34)37-50(21-28(3)4)41-52(39-49,23-30(7)8)45-55(26-33(13)14)46-53(40-49,24-31(9)10)42-51(38-48,22-29(5)6)44-54(43-50,47-55)25-32(11)12/h27-33,35H,15-26,34H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYRGQGGJMEVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H76N2O12Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403855 | |
Record name | AC1NCUKU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pss-(3-(2-aminoethyl)amino)propyl-hepta& | |
CAS RN |
444315-16-6 | |
Record name | N1-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]propyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444315-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1NCUKU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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